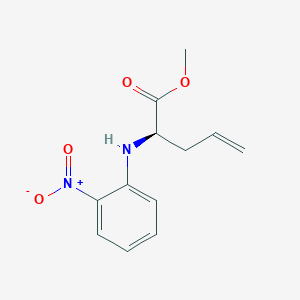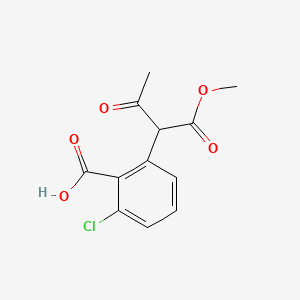
3-(3,3-Dimethylbut-1-yn-1-yl)aniline
Overview
Description
3-(3,3-Dimethylbut-1-yn-1-yl)aniline: is an organic compound with the molecular formula C12H15N It is a derivative of benzenamine (aniline) where a 3,3-dimethyl-1-butyn-1-yl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-Dimethylbut-1-yn-1-yl)aniline typically involves the alkylation of aniline with a suitable alkyne precursor. One common method is the reaction of aniline with 3,3-dimethyl-1-butyne under basic conditions, often using a palladium catalyst to facilitate the coupling reaction. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Chemical Reactions Analysis
Types of Reactions: 3-(3,3-Dimethylbut-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed:
Oxidation: Nitrobenzenamine derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated benzenamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(3,3-Dimethylbut-1-yn-1-yl)aniline is used as a building block for synthesizing more complex molecules.
Biology and Medicine: Research in biology and medicine explores its potential as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural features make it valuable for producing polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylbut-1-yn-1-yl)aniline involves its interaction with molecular targets through its functional groups. The benzene ring and the alkyne group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of its application, such as catalysis or drug development .
Comparison with Similar Compounds
- Benzenamine, 2-(3,3-dimethyl-1-butyn-1-yl)-
- (3,3-Dimethyl-but-1-ynyl)-benzene
Comparison: Compared to its similar compounds, 3-(3,3-Dimethylbut-1-yn-1-yl)aniline is unique due to the position of the alkyne group on the benzene ring. This positional difference can significantly affect its chemical reactivity and the types of reactions it undergoes. For example, the 3-position attachment may lead to different substitution patterns and reactivity compared to the 2-position attachment .
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(3,3-dimethylbut-1-ynyl)aniline |
InChI |
InChI=1S/C12H15N/c1-12(2,3)8-7-10-5-4-6-11(13)9-10/h4-6,9H,13H2,1-3H3 |
InChI Key |
ZEADSCKHSCZJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC1=CC(=CC=C1)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Fluoro-phenyl)-5-methyl-[1,2,4]triazole](/img/structure/B8488225.png)


![[1-(5-Bromo-pyridin-3-yl)-ethyl]-methyl-amine](/img/structure/B8488246.png)
![5-(2-Bromo-phenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8488257.png)

![N-{[4-(1-hydroxyethyl)phenyl]methyl}acetamide](/img/structure/B8488269.png)







